molecular formula C15H14Cl2N4O B2951996 N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1905819-47-7

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2951996
CAS RN: 1905819-47-7
M. Wt: 337.2
InChI Key: JGWIYZKAVWYNFX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to act on various receptors in the brain, including the GABA-A receptor and the NMDA receptor. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to its potential as an anticonvulsant and neuroprotective agent.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to increase GABAergic neurotransmission, inhibit glutamatergic neurotransmission, and reduce oxidative stress. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as an anticonvulsant and neuroprotective agent. However, N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, including its potential as an anticonvulsant and neuroprotective agent, its derivatives' potential as anticancer agents, and its potential to treat other neurological disorders. Further research is needed to fully understand N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide's mechanism of action and potential applications in various fields. Additionally, research is needed to develop safer and more effective derivatives of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.

Synthesis Methods

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods, including the reaction of 2,3-dichloroaniline with pyrrolidine followed by the reaction with cyanoacetic acid, which leads to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Another method involves the reaction of 2,3-dichloroaniline with pyrimidine-4-carboxylic acid, followed by the reaction with pyrrolidine, leading to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.

Scientific Research Applications

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)20-15(22)12-8-13(19-9-18-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWIYZKAVWYNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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